molecular formula C11H13BrN2O4 B2565451 tert-butyl N-(4-bromo-3-nitrophenyl)carbamate CAS No. 1380445-22-6

tert-butyl N-(4-bromo-3-nitrophenyl)carbamate

Cat. No.: B2565451
CAS No.: 1380445-22-6
M. Wt: 317.139
InChI Key: RIZHSLFDFUZPJJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate: is an organic compound with the molecular formula C11H13BrN2O4. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-nitrophenyl)carbamate typically involves the reaction of 4-bromo-3-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:

4-bromo-3-nitroaniline+Boc2Otert-butyl N-(4-bromo-3-nitrophenyl)carbamate\text{4-bromo-3-nitroaniline} + \text{Boc2O} \rightarrow \text{this compound} 4-bromo-3-nitroaniline+Boc2O→tert-butyl N-(4-bromo-3-nitrophenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol, methanol).

    Deprotection Reactions: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).

Major Products Formed:

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Reduction Reactions: Products with the nitro group reduced to an amino group.

    Deprotection Reactions: Free amine products.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitro groups on the phenyl ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, to exert their effects. The tert-butyl carbamate group can also be cleaved under specific conditions, releasing the active amine form of the compound.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromo-2-nitrophenyl)carbamate
  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-iodophenyl)carbamate

Comparison: tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate is unique due to the presence of both bromine and nitro groups on the phenyl ring This combination of substituents imparts distinct chemical and biological properties to the compound In comparison, tert-butyl N-(4-bromo-2-nitrophenyl)carbamate has the nitro group in a different position, which can affect its reactivity and interactions with biological targets

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZHSLFDFUZPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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